7-(Pyrrolidin-1-yl)heptan-1-amine
CAS No.: 1020937-83-0
Cat. No.: VC2908235
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020937-83-0 |
---|---|
Molecular Formula | C11H24N2 |
Molecular Weight | 184.32 g/mol |
IUPAC Name | 7-pyrrolidin-1-ylheptan-1-amine |
Standard InChI | InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2 |
Standard InChI Key | IDBMSBDOLQSCEW-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCCCCCCN |
Canonical SMILES | C1CCN(C1)CCCCCCCN |
Introduction
Structural Information
Molecular Composition and Representation
7-(Pyrrolidin-1-yl)heptan-1-amine features a molecular formula of C11H24N2, containing eleven carbon atoms, twenty-four hydrogen atoms, and two nitrogen atoms . The compound can be represented using standard chemical notation systems as follows:
-
SMILES: C1CCN(C1)CCCCCCCN
-
InChI: InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2
Structural Features
The compound consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) connected to a linear heptane chain that terminates with a primary amine group. This structure creates an interesting bifunctional molecule with two distinct nitrogen-containing functionalities: a cyclic tertiary amine (the pyrrolidine) and a primary amine at the opposite end of the molecule .
Structural Analogs
The structure of 7-(pyrrolidin-1-yl)heptan-1-amine bears some resemblance to other compounds containing similar functional groups. For example, 7-amino-1-heptanol shares the seven-carbon chain with a terminal amine group but differs by having a hydroxyl group instead of a pyrrolidine at the opposite end . Understanding these structural relationships can provide insight into the potential properties and reactivity of the compound.
Physical and Chemical Properties
Spectroscopic Data
Mass spectrometry data for 7-(pyrrolidin-1-yl)heptan-1-amine reveals several characteristic m/z values depending on the adduct formed:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 185.20123 | 147.0 |
[M+Na]⁺ | 207.18317 | 154.9 |
[M+NH₄]⁺ | 202.22777 | 154.9 |
[M+K]⁺ | 223.15711 | 149.8 |
[M-H]⁻ | 183.18667 | 148.2 |
[M+Na-2H]⁻ | 205.16862 | 150.2 |
[M]⁺ | 184.19340 | 148.1 |
[M]⁻ | 184.19450 | 148.1 |
This collision cross-section (CCS) data provides valuable information for mass spectrometric identification and characterization of the compound .
Solubility and Chemical Reactivity
The presence of two amine groups in the molecule suggests that 7-(pyrrolidin-1-yl)heptan-1-amine would exhibit good solubility in polar solvents, particularly those that can form hydrogen bonds. The compound is likely soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Additionally, its basic nature would make it soluble in acidic aqueous solutions through protonation of the amine groups.
The primary amine terminus provides a reactive site for numerous chemical transformations, including nucleophilic substitution reactions, acylation, and reductive amination. Meanwhile, the pyrrolidine nitrogen offers another potential site for chemical reactions, though it may be less reactive due to steric hindrance and its tertiary nature.
Structure-Activity Relationships
Comparison with Related Compounds
While limited information is available specifically about 7-(pyrrolidin-1-yl)heptan-1-amine, insights can be gained by examining related compounds. For example, 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, mentioned in search result, belongs to the class of substituted cathinones and has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin.
The structural features that distinguish 7-(pyrrolidin-1-yl)heptan-1-amine from this cathinone include:
-
Absence of the ketone functionality
-
Longer carbon chain (heptane vs. pentane)
-
Presence of a primary amine instead of a thiophene moiety
Predicted Biological Activity
Based on structural similarities with other pyrrolidine-containing compounds, 7-(pyrrolidin-1-yl)heptan-1-amine might interact with biological systems in several ways:
-
The pyrrolidine moiety could potentially interact with certain receptors or enzymes that recognize this structural motif
-
The primary amine group could participate in hydrogen bonding with biological targets
-
The flexible seven-carbon chain may allow the molecule to adopt conformations that facilitate binding to specific biological targets
Analytical Methods for Identification and Characterization
Mass Spectrometry
The predicted collision cross-section data provided in search result suggests that ion mobility spectrometry coupled with mass spectrometry would be an effective method for identifying and characterizing 7-(pyrrolidin-1-yl)heptan-1-amine. This technique provides information about both the mass and three-dimensional structure of the molecule, offering enhanced specificity compared to mass spectrometry alone.
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹) and C-N stretching vibrations for both the primary amine and pyrrolidine moieties.
Research Gaps and Future Directions
Current Research Limitations
The available literature on 7-(pyrrolidin-1-yl)heptan-1-amine appears limited, with no specific studies focusing on its synthesis, properties, or applications documented in the search results. This represents a significant research gap and an opportunity for further investigation.
Collaborative Research Opportunities
The multifaceted nature of 7-(pyrrolidin-1-yl)heptan-1-amine suggests potential collaborative research opportunities spanning synthetic organic chemistry, analytical chemistry, medicinal chemistry, and pharmacology. Such interdisciplinary approaches could accelerate the understanding of this compound and its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume